REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=2)=[C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[NH:4][C:3]1=O.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:3]1[N:2]([CH3:1])[C:7](=[O:8])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=2)=[C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[N:4]=1
|
Name
|
3-methyl-5-(3-methylphenyl)-6-(4-pyridyl)-2,4(1H,3H) -pyrimidindione
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Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(=C(C1=O)C1=CC(=CC=C1)C)C1=CC=NC=C1)=O
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Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The excess of phosphorus oxychloride was evaporated
|
Type
|
CUSTOM
|
Details
|
The remainder was carefully partitioned between dichloromethane and aqueous sodium hydrogencarbonate
|
Type
|
WASH
|
Details
|
The organic solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(N1C)=O)C1=CC(=CC=C1)C)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |